molecular formula C23H24N2O4S2 B2965680 3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide CAS No. 898429-86-2

3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

Cat. No.: B2965680
CAS No.: 898429-86-2
M. Wt: 456.58
InChI Key: DOHNHECYPDVKPO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activities

Compounds with similar structural features have been synthesized and evaluated for their antioxidant and anticancer activities. A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and assessed their antioxidant activity. Some derivatives exhibited antioxidant activity superior to ascorbic acid. Additionally, anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxicity, particularly against glioblastoma cells Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020.

Synthesis of Anticancer Agents

Research on tetrahydroisoquinoline, a core structure related to the query compound, highlights its significance in synthesizing potential pharmaceutical agents with anticancer properties. An investigation into substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents reported the synthesis of analogs maintaining this moiety. These compounds were evaluated for their cytotoxicity against breast cancer cell lines, demonstrating potent anticancer activities Redda, Gangapuram, & Ardley, 2010.

Antibacterial Activity

Additionally, derivatives of similar chemical structures have been explored for their antibacterial properties. Osarumwense (2022) synthesized compounds related to the quinazoline and thiophene moieties and evaluated their antibacterial activity against various bacterial strains. These compounds showed significant activity, highlighting the potential for developing new antibacterial agents Osarumwense, 2022.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-20-11-6-17(7-12-20)8-13-22(26)24-19-10-9-18-4-2-14-25(21(18)16-19)31(27,28)23-5-3-15-30-23/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHNHECYPDVKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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